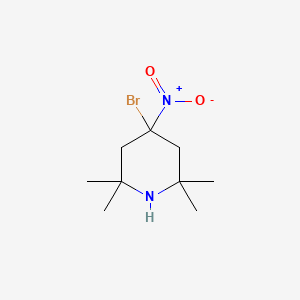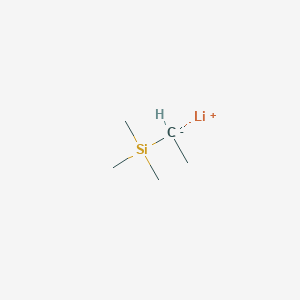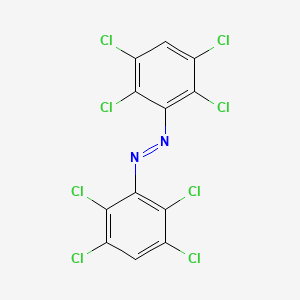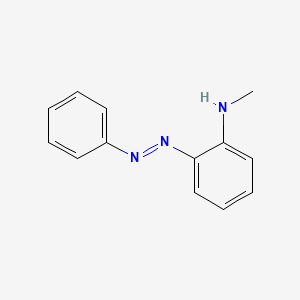
(2,2'-L-Serine)-gramicidin S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2’-L-Serine)-gramicidin S is a synthetic derivative of gramicidin S, a well-known cyclic peptide antibiotic. Gramicidin S is known for its potent antimicrobial properties and is used in various medical and industrial applications. The modification with (2,2’-L-Serine) aims to enhance its biological activity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,2’-L-Serine)-gramicidin S typically involves the following steps:
Peptide Synthesis: The cyclic peptide backbone of gramicidin S is synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis.
Serine Modification: The incorporation of (2,2’-L-Serine) is achieved through selective coupling reactions, often using protecting groups to ensure specificity.
Cyclization: The linear peptide is cyclized under specific conditions to form the stable cyclic structure.
Industrial Production Methods: Industrial production of (2,2’-L-Serine)-gramicidin S involves large-scale peptide synthesis techniques, often utilizing automated peptide synthesizers and high-throughput purification methods such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: (2,2’-L-Serine)-gramicidin S can undergo oxidation reactions, particularly at the serine residues, leading to the formation of oxo-derivatives.
Reduction: Reduction reactions can modify the peptide backbone or side chains, potentially altering its biological activity.
Substitution: Substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidized Derivatives: Enhanced antimicrobial activity.
Reduced Derivatives: Altered stability and solubility.
Substituted Derivatives: Improved specificity and potency.
Aplicaciones Científicas De Investigación
(2,2’-L-Serine)-gramicidin S has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its antimicrobial properties and potential as a therapeutic agent.
Medicine: Explored for its use in treating bacterial infections and as a component in drug delivery systems.
Industry: Utilized in the development of antimicrobial coatings and materials.
Mecanismo De Acción
The mechanism of action of (2,2’-L-Serine)-gramicidin S involves:
Membrane Disruption: The cyclic peptide structure allows it to insert into bacterial membranes, disrupting their integrity and leading to cell lysis.
Molecular Targets: Primarily targets bacterial cell membranes, but may also interact with other cellular components.
Pathways Involved: Involves pathways related to membrane permeability and ion transport.
Comparación Con Compuestos Similares
Gramicidin S: The parent compound, known for its antimicrobial properties.
Bacitracin: Another cyclic peptide antibiotic with a different mechanism of action.
Polymyxin B: A cyclic peptide antibiotic that targets bacterial membranes.
Uniqueness:
Enhanced Stability: The incorporation of (2,2’-L-Serine) enhances the stability of the compound.
Improved Activity: Modifications can lead to improved antimicrobial activity and specificity.
This structure provides a comprehensive overview of (2,2’-L-Serine)-gramicidin S. For detailed and specific information, consulting scientific literature and reliable sources is recommended.
Propiedades
Número CAS |
75993-96-3 |
|---|---|
Fórmula molecular |
C48H84N12O12 |
Peso molecular |
1021.3 g/mol |
Nombre IUPAC |
(3S,6S,9S,12S,15S,21S,24S,27S,30S,33S)-9,27-bis(3-aminopropyl)-3,21-bis(hydroxymethyl)-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone |
InChI |
InChI=1S/C48H84N12O12/c1-25(2)21-31-41(65)55-33(23-61)47(71)59-19-11-15-35(59)43(67)58-38(28(7)8)46(70)52-30(14-10-18-50)40(64)54-32(22-26(3)4)42(66)56-34(24-62)48(72)60-20-12-16-36(60)44(68)57-37(27(5)6)45(69)51-29(13-9-17-49)39(63)53-31/h25-38,61-62H,9-24,49-50H2,1-8H3,(H,51,69)(H,52,70)(H,53,63)(H,54,64)(H,55,65)(H,56,66)(H,57,68)(H,58,67)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |
Clave InChI |
HKFAPAJSPVVFOZ-YRYMBYOHSA-N |
SMILES isomérico |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CO)CC(C)C)CCCN)C(C)C)CO |
SMILES canónico |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CO)CC(C)C)CCCN)C(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14442462.png)








